3-bromo-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
3-bromo-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that features a bromine atom, a nitrophenyl group, and a thieno[3,4-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Nitrophenyl Group: This step often involves a nucleophilic substitution reaction where the nitrophenyl group is introduced.
Formation of the Benzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole derivative with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: The compound can serve as a building block for the synthesis of new heterocyclic compounds with potential biological activity.
Biology
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique structure.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-bromo-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The nitrophenyl group may facilitate binding to certain enzymes or receptors, while the thieno[3,4-c]pyrazole core could modulate the compound’s electronic properties, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-[2-(4-nitrophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide: Similar structure but lacks the dioxido groups.
N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide: Similar structure but lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the dioxido groups in 3-bromo-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide makes it unique. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H13BrN4O5S |
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Molecular Weight |
477.3 g/mol |
IUPAC Name |
3-bromo-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H13BrN4O5S/c19-12-3-1-2-11(8-12)18(24)20-17-15-9-29(27,28)10-16(15)21-22(17)13-4-6-14(7-5-13)23(25)26/h1-8H,9-10H2,(H,20,24) |
InChI Key |
ZJDOZAHMDJDNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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